molecular formula C15H17N3OS B2551700 (2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide CAS No. 682790-81-4

(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No. B2551700
CAS RN: 682790-81-4
M. Wt: 287.38
InChI Key: HVNOSHZJBPWOQL-SFQUDFHCSA-N
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Description

(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as Furanyl-phenyl-hydrazine-carbothioamide and has the molecular formula C17H18N2OS.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of novel compounds using "(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide" as a precursor involves various chemical reactions that yield bioactive thiazole derivatives and other heterocyclic compounds. These synthesized compounds have been characterized by spectroscopic methods, confirming their structures and potential as bioactive molecules (Farghaly et al., 2020).

Biological Activities

  • Antimicrobial and Anti-Cancer Activities : Certain derivatives exhibit remarkable efficacy against microbes and cancer cells, highlighting their potential in developing new therapeutic agents. The interaction of these compounds with SS-DNA suggests an intercalation binding mode, which could be relevant for their biological activities (Farghaly et al., 2020).

  • Anti-Malarial Properties : Studies have demonstrated that some derivatives possess good antimalarial activity in vitro, contributing to the development of new treatments for malaria (Divatia et al., 2014).

  • Antioxidant and Antiurease Activities : These compounds also show significant antiurease and antioxidant activities, which can be useful in the treatment of diseases caused by oxidative stress and urease-producing pathogens (Sokmen et al., 2014).

Interaction with Biological Targets

  • The ability of these compounds to bind with DNA and proteins has been explored through UV-Vis absorption and viscosity measurements, as well as studies on their interactions with calf thymus DNA (CT DNA) and bovine serum albumin (BSA). These studies provide insights into the mode of action of these compounds at the molecular level, which is crucial for drug development processes (Muralisankar et al., 2016).

properties

IUPAC Name

1-[(E)-1-(furan-2-yl)ethylideneamino]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-12(14-8-5-11-19-14)17-18-15(20)16-10-9-13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H2,16,18,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNOSHZJBPWOQL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCCC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCCC1=CC=CC=C1)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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